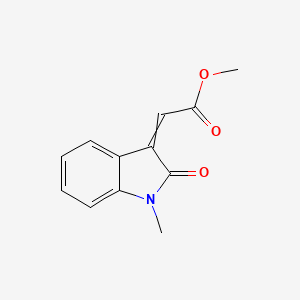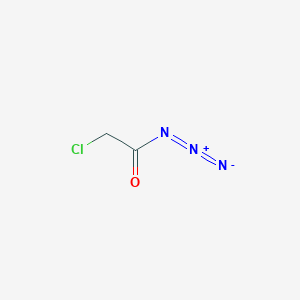
Chloroacetyl azide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chloroacetyl azide is an organic compound with the molecular formula C₂H₂ClN₃O It is a member of the azide family, which is characterized by the presence of the azide functional group (-N₃) this compound is a versatile reagent in organic synthesis, particularly in the preparation of various heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
Chloroacetyl azide can be synthesized through several methods. One common method involves the reaction of chloroacetyl chloride with sodium azide. The reaction is typically carried out in an inert solvent such as acetonitrile or dichloromethane at low temperatures to prevent decomposition. The reaction can be represented as follows:
ClCH2COCl+NaN3→ClCH2CON3+NaCl
Another method involves the use of chloroacetic acid and thionyl chloride to produce chloroacetyl chloride, which is then reacted with sodium azide to form this compound.
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic routes as laboratory methods but on a larger scale. The process involves careful control of reaction conditions to ensure safety and maximize yield. The use of continuous flow reactors can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
Chloroacetyl azide undergoes various types of chemical reactions, including:
Nucleophilic substitution: The azide group can be replaced by other nucleophiles, leading to the formation of different compounds.
Reduction: this compound can be reduced to form chloroacetamide or other related compounds.
Cycloaddition: The azide group can participate in cycloaddition reactions to form heterocyclic compounds.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Cycloaddition: Cycloaddition reactions often involve the use of alkenes or alkynes under thermal or photochemical conditions.
Major Products Formed
Nucleophilic substitution: Products include various substituted chloroacetamides and related compounds.
Reduction: Products include chloroacetamide and related amides.
Cycloaddition: Products include triazoles and other heterocyclic compounds.
Scientific Research Applications
Chloroacetyl azide has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals.
Biology: this compound can be used in the modification of biomolecules, such as proteins and nucleic acids, through azide-alkyne cycloaddition reactions.
Medicine: It is used in the synthesis of potential drug candidates, particularly those containing triazole moieties.
Industry: this compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of chloroacetyl azide involves its reactivity as an azide compound. The azide group can undergo nucleophilic substitution, reduction, and cycloaddition reactions. In nucleophilic substitution, the azide group is replaced by a nucleophile, forming a new compound. In reduction reactions, the azide group is reduced to an amine or amide. In cycloaddition reactions, the azide group forms a triazole ring with an alkyne or alkene.
Comparison with Similar Compounds
Chloroacetyl azide can be compared with other azide compounds, such as:
Sodium azide: A simple inorganic azide used in various chemical reactions and as a propellant in airbags.
Benzyl azide: An organic azide used in the synthesis of heterocyclic compounds and as a reagent in click chemistry.
Phenyl azide: Another organic azide used in the synthesis of heterocyclic compounds and as a photolabile protecting group.
This compound is unique due to its chloroacetyl group, which provides additional reactivity and versatility in chemical synthesis. This makes it a valuable reagent in the preparation of a wide range of compounds.
Properties
CAS No. |
61727-66-0 |
|---|---|
Molecular Formula |
C2H2ClN3O |
Molecular Weight |
119.51 g/mol |
IUPAC Name |
2-chloroacetyl azide |
InChI |
InChI=1S/C2H2ClN3O/c3-1-2(7)5-6-4/h1H2 |
InChI Key |
OQKNDASYTDKWNY-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)N=[N+]=[N-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


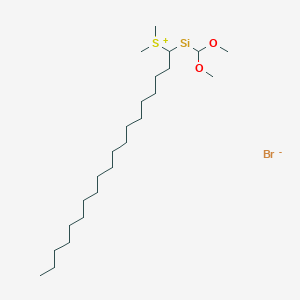
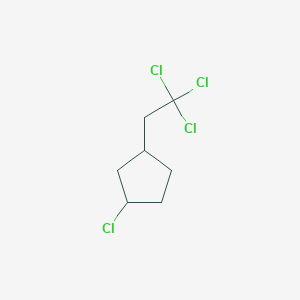
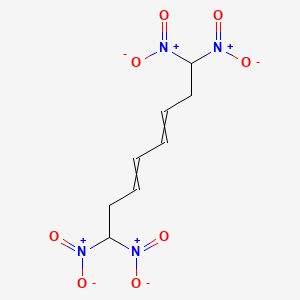
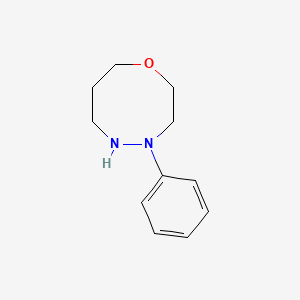
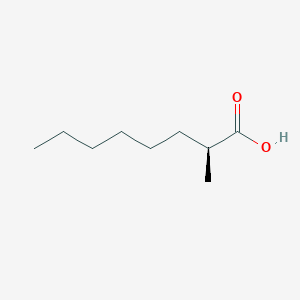
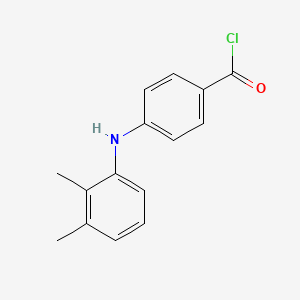
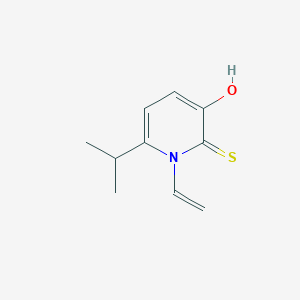
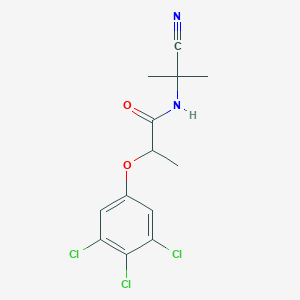
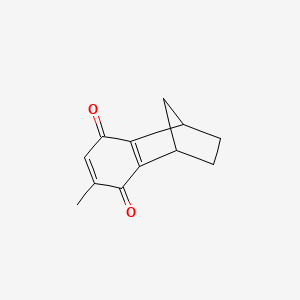
![({[1-(4-Chlorophenyl)-5-ethoxypentylidene]amino}oxy)acetonitrile](/img/structure/B14561951.png)
![4-{(2E)-3-[2,5-Diethoxy-4-(morpholin-4-yl)phenyl]triaz-2-en-1-yl}morpholine](/img/structure/B14561955.png)
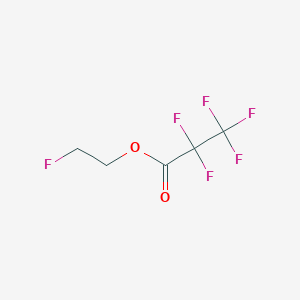
![1-[3-Methoxy-4-(2-methoxyphenoxy)phenyl]ethan-1-one](/img/structure/B14561970.png)
